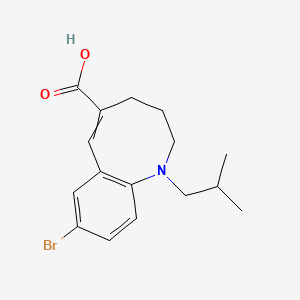

8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid

Description

8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid is a benzazocine derivative characterized by an eight-membered nitrogen-containing heterocyclic ring. Key structural features include:

- 8-Bromo substitution: A bromine atom at position 8, which may influence electronic properties and reactivity.

- 5-Carboxylic acid: A polar functional group that enhances solubility and may facilitate interactions with biological targets.

Properties

IUPAC Name |

8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c1-11(2)10-18-7-3-4-12(16(19)20)8-13-9-14(17)5-6-15(13)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQTZJHBGXURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

Benzene derivatives undergo Friedel-Crafts acylation to introduce ketone groups, forming intermediates like tetralone analogs. For example, reacting isobutylamine with chloroacetyl chloride yields a key bicyclic intermediate.

Bromination

Electrophilic aromatic bromination is critical for introducing the bromine substituent. Using bromine (Br₂) or N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–25°C achieves regioselective bromination at the 8-position. Excess NBS may lead to dibromo byproducts, necessitating careful stoichiometric control.

Carboxylic Acid Formation

The 5-carboxylic acid group is introduced via oxidation or hydrolysis. A common method involves treating brominated intermediates with potassium permanganate (KMnO₄) in acidic conditions, followed by neutralization with sodium hydroxide (NaOH).

Table 1: Representative Reaction Conditions for Benzene-Derivative Synthesis

Reductive Cyclization of Nitrophenyl Precursors

A novel method reported by Jiao et al. (2022) utilizes base-mediated reductive cyclization of 4-nitrophenylcyclohexanones to form the benzazocine skeleton. This approach avoids harsh bromination conditions:

Diels-Alder Reaction

Cyclopentadiene reacts with nitro-substituted benzaldehydes to form nitroarylcyclohexanones. Microwave-assisted heating at 150°C in N-methyl-2-pyrrolidone (NMP) with K₂CO₃ accelerates the reaction (87% yield).

Reductive Cyclization

The nitro group is reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C), inducing intramolecular cyclization to form the azocine ring. Subsequent bromination with CuBr₂ in acetic acid introduces the bromine atom.

Key Advantages :

-

Higher regioselectivity compared to electrophilic bromination.

-

Microwave irradiation reduces reaction time from hours to minutes.

Spirocyclic Intermediate-Based Synthesis

Patent CN108840814B describes a route via spirocyclic intermediates, leveraging 1-tert-butoxycarbonyl-3-pyrrolidone and glycine ester hydrochloride:

Condensation Reaction

1-Tert-butoxycarbonyl-3-pyrrolidone reacts with glycine ethyl ester in dichloromethane (DCM) at 25°C, forming a spirocyclic amide intermediate (Compound I).

Reduction and Ring Closure

Sodium borohydride (NaBH₄) reduces the amide to an amine, followed by acid-catalyzed cyclization (HCl, reflux) to yield the benzazocine core. Bromination is achieved post-cyclization using HBr/AcOH.

Table 2: Performance of Spirocyclic Method

Challenges and Optimization Strategies

Byproduct Formation

Dibromination during electrophilic substitution remains a key issue. Using substoichiometric NBS (0.95 equiv) in THF minimizes this. Alternatively, directing groups (e.g., methoxy) improve regioselectivity.

Low Yields in Oxidation Steps

Overoxidation of the carboxylic acid group reduces yields. Employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical inhibitor during KMnO₄ reactions enhances selectivity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in developing new pharmaceuticals targeting central nervous system disorders. The presence of the bromine atom can enhance binding affinity to neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This positions the compound as a candidate for further investigation into its pharmacological effects and therapeutic viability.

Neuropharmacology

Research indicates that compounds within the benzazocine family may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression and schizophrenia. Preliminary studies could focus on:

- Receptor Interaction Studies : Understanding how the compound interacts with dopamine and serotonin receptors.

- Behavioral Studies : Assessing the effects on animal models to evaluate potential psychoactive properties.

Chemical Reactivity Studies

The compound's unique functional groups allow for various chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atom can participate in these reactions, making the compound useful for synthesizing derivatives.

- Esterification and Amide Formation : The carboxylic acid group can be utilized in forming esters or amides, expanding its utility in organic synthesis.

Case Study 1: Neurotransmitter Interaction

A study investigating the interaction of benzazocines with dopamine receptors highlighted that compounds similar to 8-bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid could modulate dopaminergic activity. This suggests that further research could elucidate its potential as an antidepressant or antipsychotic agent.

Case Study 2: Synthesis and Derivative Formation

Research focused on synthesizing derivatives of benzazocines demonstrated that introducing various substituents at the bromine position could alter biological activity significantly. This study emphasizes the importance of structural modifications in enhancing pharmacological properties.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the isobutyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to three structurally related molecules, emphasizing functional groups, synthetic pathways, and physicochemical properties.

Structural and Functional Group Comparisons

Physicochemical Properties

- Polarity : The target compound’s carboxylic acid group enhances hydrophilicity compared to the methylated xanthines and the nitro-naphthalene derivative .

- Thermal Stability : The benzodithiazine derivative exhibits exceptional thermal stability (melting point >300°C), likely due to sulfonamide-related crystallinity. In contrast, xanthine derivatives decompose at lower temperatures (~250°C) .

Biological Activity

8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C17H22BrNO2

- Molecular Weight : 352.27 g/mol

- CAS Number : 597583-12-5

- Purity : >97% .

The biological activity of this compound may be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). It is structurally related to other benzazocine derivatives known for their neuropharmacological effects. The presence of the bromine atom and the tetrahydro structure may enhance its affinity for neurotransmitter receptors.

Anticancer Properties

Research indicates that benzazocine derivatives can exhibit significant anticancer properties. A study highlighted that certain compounds in this class could modulate multidrug resistance (MDR) in cancer cells by interacting with P-glycoprotein, a key efflux pump involved in drug resistance .

Neuropharmacological Effects

The compound's structure suggests potential activity as a CNS depressant or tranquilizer. Similar compounds have shown to possess anxiolytic and sedative effects, which may be explored further in preclinical models.

Case Studies and Research Findings

Experimental Data

The following table summarizes key experimental findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| IC50 (Cancer Cell Lines) | Varies by derivative; some show IC50 < 10 µM |

| Selectivity Index | Higher selectivity towards MDR cells compared to parental lines |

| Mechanism | Inhibition of P-glycoprotein-mediated efflux |

Q & A

Q. How can researchers integrate machine learning to predict metabolic pathways?

- Methodological Answer : Train ML models on datasets of brominated heterocycles (e.g., CYP450-mediated oxidation rates). Use tools like AutoDock Vina to simulate metabolite-receptor interactions. Validate predictions with in vitro hepatocyte assays, correlating results with known metabolites of 4-Bromo-2-chlorophenylacetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.